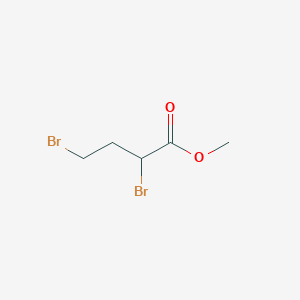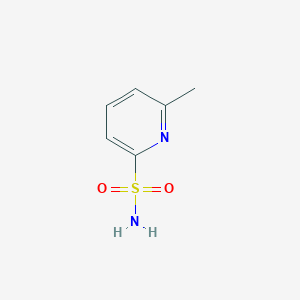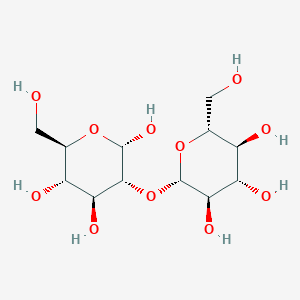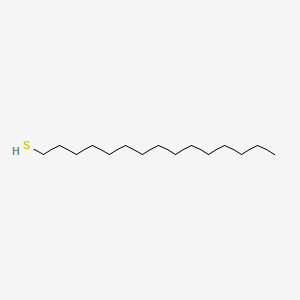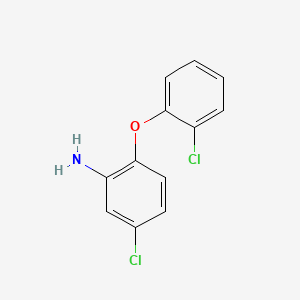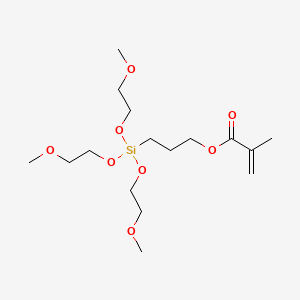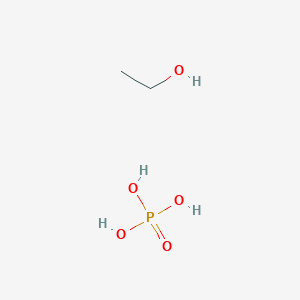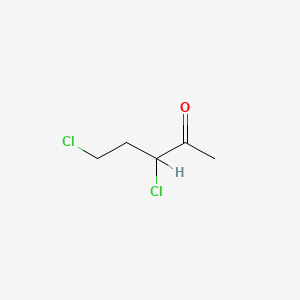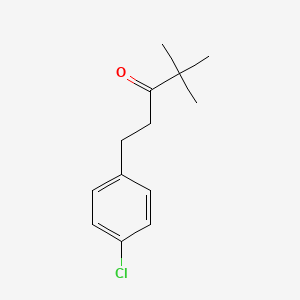
1-Propanesulfonic acid, 3,3'-dithiobis-, disodium salt
Vue d'ensemble
Description
“1-Propanesulfonic acid, 3,3’-dithiobis-, disodium salt” is also known as “3,3’-Dithiobis-1-Propanesulfonic Acid Disodium Salt”. It has a molecular formula of C6H12Na2O6S4 and a molecular weight of 354.4 . It is a brightening agent used for copper electroplating .
Molecular Structure Analysis
The molecular structure of “1-Propanesulfonic acid, 3,3’-dithiobis-, disodium salt” is represented by the SMILES notation: [Na+].[Na+].[O-]S(=O)(=O)CCCSSCCCS(=O)(=O)[O-] .
Physical And Chemical Properties Analysis
“1-Propanesulfonic acid, 3,3’-dithiobis-, disodium salt” appears as a white to almost white powder or crystal . It is soluble in water . The density is 1.575 at 20°C . The boiling point is 237.5°C at 760 mmHg, and the flash point is 88.4°C .
Applications De Recherche Scientifique
Copper Electrodeposition
Bis-(sodium sulfopropyl)-disulfide: is utilized as an accelerator in copper electrodeposition processes . It plays a crucial role in the leveler-accelerator interactions at the interface during electroplating. The compound’s presence can influence the potential changes from inhibition of levelers, affecting the plating uniformity and quality. This is particularly important in the manufacturing of printed circuit boards (PCBs) and integrated circuits (ICs).
Microvia Filling in PCBs
The compound’s variations, such as bis-(sodium sulfohexyl)-disulfide and bis-(sodium sulfoethyl)-disulfide , have been studied for their alkyl chain lengths’ effects on microvia filling performance in copper superconformal electroplating . This is vital for achieving reliable electrical connections in high-density electronic devices.
Analytical Chemistry
In analytical chemistry, Bis-(sodium sulfopropyl)-disulfide is a subject of interest for its quantification in complex chemical matrices, such as acidic copper plating baths. Its analysis is challenging due to the presence of other organic additives and decomposition products, making it a significant compound for study in ion-pair chromatography .
Polymer Production
As a crosslinking agent, Bis-(sodium sulfopropyl)-disulfide is used in polymer production. It helps in forming disulfide bridges between polymer chains, enhancing the material’s strength and durability. This application is crucial in creating various industrial and consumer products .
Surfactant in Detergent Formulation
The compound serves as a surfactant in the formulation of detergents. Its molecular structure allows it to reduce surface tension, improving the cleaning properties of detergents and making it a valuable component in the industry .
Brightening Agent in Electroplating
It is also employed as a brightening agent in copper electroplating, contributing to the aesthetic and functional qualities of the metal surface. The brightening effect is essential for decorative purposes and in applications where surface smoothness affects performance .
Research and Development
Bis-(sodium sulfopropyl)-disulfide: is restricted to research and development use under the supervision of technically qualified individuals. This highlights its importance in experimental applications and the development of new technologies .
Safety and Handling in Industrial Use
The compound’s safety and handling information is critical for its industrial use. It requires specific precautions due to its potential skin and eye irritation properties, and respiratory system toxicity. Proper handling ensures safe use in various applications .
Safety and Hazards
“1-Propanesulfonic acid, 3,3’-dithiobis-, disodium salt” may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and washing with plenty of soap and water if it comes into contact with the skin . Contaminated work clothing should not be allowed out of the workplace .
Mécanisme D'action
Target of Action
Bis-(sodium sulfopropyl)-disulfide, also known as 1-Propanesulfonic acid, 3,3’-dithiobis-, disodium salt or disodium;3-(3-sulfonatopropyldisulfanyl)propane-1-sulfonate, is primarily used as an accelerator in copper electroplating . Its primary targets are the copper ions present in the electrolyte solution . The role of Bis-(sodium sulfopropyl)-disulfide is to enhance copper deposition at the microvia bottom and suppress copper reduction at the board surface .
Mode of Action
Bis-(sodium sulfopropyl)-disulfide interacts with its targets (copper ions) by forming a complex that enhances copper deposition . This interaction leads to changes in the electrochemical properties of the solution, resulting in a more efficient copper plating process .
Biochemical Pathways
It is known that the compound plays a crucial role in the copper electroplating process . The presence of Bis-(sodium sulfopropyl)-disulfide in the electrolyte solution leads to enhanced copper deposition and suppressed copper reduction, affecting the overall efficiency of the copper plating process .
Pharmacokinetics
In the context of copper electroplating, the compound’s bioavailability is determined by its concentration in the electrolyte solution .
Result of Action
The molecular and cellular effects of Bis-(sodium sulfopropyl)-disulfide’s action are observed in the copper electroplating process. The presence of Bis-(sodium sulfopropyl)-disulfide in the electrolyte solution leads to enhanced copper deposition and suppressed copper reduction . This results in a more efficient and effective copper plating process .
Action Environment
The action, efficacy, and stability of Bis-(sodium sulfopropyl)-disulfide are influenced by various environmental factors. For instance, the presence of other ions in the electrolyte solution, such as chloride ions, can affect the compound’s performance . Additionally, the pH, temperature, and concentration of the electrolyte solution can also impact the effectiveness of Bis-(sodium sulfopropyl)-disulfide .
Propriétés
IUPAC Name |
disodium;3-(3-sulfonatopropyldisulfanyl)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6S4.2Na/c7-15(8,9)5-1-3-13-14-4-2-6-16(10,11)12;;/h1-6H2,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYCQLLGDNXIBA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na2O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00889695 | |
| Record name | 1-Propanesulfonic acid, 3,3'-dithiobis-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00889695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanesulfonic acid, 3,3'-dithiobis-, disodium salt | |
CAS RN |
27206-35-5 | |
| Record name | Disodium 3,3'-dipropanedisulfonate disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027206355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanesulfonic acid, 3,3'-dithiobis-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanesulfonic acid, 3,3'-dithiobis-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00889695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 3,3'-dithiobis[propanesulphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM 3,3'-DIPROPANEDISULFONATE DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B802Q7NMRI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




